molecular formula C7H13NO B3107635 (4aR,7aR)-Octahydrocyclopenta[b]morpholine CAS No. 1616435-00-7

(4aR,7aR)-Octahydrocyclopenta[b]morpholine

Cat. No.: B3107635
CAS No.: 1616435-00-7
M. Wt: 127.18 g/mol
InChI Key: FVHPPCBSLJVBQR-RNFRBKRXSA-N
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Description

(4aR,7aR)-Octahydrocyclopenta[b]morpholine is a bicyclic nitrogen-containing heterocycle It is a derivative of morpholine, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aR)-Octahydrocyclopenta[b]morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of amino alcohols or diamines with suitable electrophiles. For example, the reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts can yield stereodefined C-substituted morpholines .

Industrial Production Methods

Industrial production of this compound may involve scalable photocatalytic coupling of silicon amine reagents and aldehydes under continuous flow conditions. This method uses an inexpensive organic photocatalyst and a Lewis acid additive to produce substituted morpholines .

Chemical Reactions Analysis

Types of Reactions

(4aR,7aR)-Octahydrocyclopenta[b]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the morpholine ring.

Scientific Research Applications

(4aR,7aR)-Octahydrocyclopenta[b]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored as a potential pharmacophore in drug design and development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4aR,7aR)-Octahydrocyclopenta[b]morpholine involves its interaction with specific molecular targets and pathways. For instance, morpholine-modified ruthenium-based agents have been shown to exhibit antibacterial activity by destroying bacterial membranes and inducing reactive oxygen species (ROS) production . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a six-membered ring containing nitrogen and oxygen.

    Piperazine: A similar compound with a six-membered ring containing two nitrogen atoms.

    Piperidine: Another related compound with a six-membered ring containing one nitrogen atom.

Uniqueness

(4aR,7aR)-Octahydrocyclopenta[b]morpholine is unique due to its bicyclic structure, which imparts different chemical and biological properties compared to its simpler analogs. Its rigid structure can enhance binding affinity to specific targets, making it a valuable scaffold in drug design.

Biological Activity

(4aR,7aR)-Octahydrocyclopenta[b]morpholine is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

1. Chemical Structure and Synthesis

The compound belongs to the class of morpholines, characterized by a saturated bicyclic structure. The synthesis of this compound typically involves multi-step processes that include cyclization reactions and stereochemical considerations to ensure the correct configuration at the chiral centers.

2. Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Properties : Studies have shown that derivatives of octahydrocyclopenta[b]morpholine can inhibit viral replication. For instance, one study demonstrated that a related compound displayed significant inhibition against the main protease of SARS-CoV-2, suggesting potential applications in antiviral therapy .
  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties. Analogues have shown effectiveness against vancomycin-resistant strains, indicating its potential as a lead compound in developing new antibiotics .
  • Cytotoxicity and Safety : Preliminary toxicity studies have indicated that certain derivatives exhibit low cytotoxicity in vitro, making them promising candidates for further development .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to fit into enzyme active sites, inhibiting their function. For example, it has been shown to bind effectively to the active site of certain proteases involved in viral replication .
  • Modulation of Cellular Pathways : Compounds in this class may influence signaling pathways related to inflammation and cell survival, providing a multifaceted approach to disease management .

Case Study 1: Antiviral Activity

A recent study focused on synthesizing several derivatives of octahydrocyclopenta[b]morpholine and testing their inhibitory effects against viral proteases. Compound 1a demonstrated an inhibition rate comparable to established antiviral agents like nirmatrelvir, highlighting its potential as a therapeutic agent for viral infections .

Case Study 2: Antibacterial Efficacy

In another investigation, various analogues were tested against clinically relevant bacterial strains. Results indicated that some compounds exhibited potent antibacterial activity with minimal cytotoxic effects on human cells. This positions this compound as a candidate for developing new antibiotics targeting resistant bacteria .

5. Pharmacokinetics and Metabolism

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : Initial studies suggest favorable absorption characteristics, with some derivatives showing significant bioavailability when administered orally .
  • Metabolic Stability : Investigations into metabolic stability revealed that certain compounds within this class are resistant to enzymatic degradation in liver microsomes, which is essential for maintaining effective drug levels in circulation .

6. Conclusion and Future Directions

This compound presents a promising scaffold for drug development due to its diverse biological activities and favorable pharmacokinetic properties. Future research should focus on:

  • Further elucidating the mechanisms of action.
  • Conducting extensive in vivo studies to assess efficacy and safety.
  • Exploring modifications to enhance potency and reduce potential side effects.

Tables

CompoundActivity TypeInhibition RateCytotoxicity
1aAntiviral82.50%Low
2bAntibacterialPotentLow
3Enzymatic InhibitorSignificantModerate

Properties

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHPPCBSLJVBQR-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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